molecular formula C14H13NO3 B11813283 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11813283
M. Wt: 243.26 g/mol
InChI Key: NNHSJZYXBYFFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a 4-methylbenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyridine derivative

    Reduction: Alcohol derivative

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, dihydropyridines are known to interact with calcium channels, affecting calcium ion flux and influencing cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)8-15-9-12(14(17)18)6-7-13(15)16/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

NNHSJZYXBYFFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.